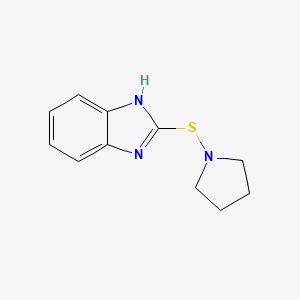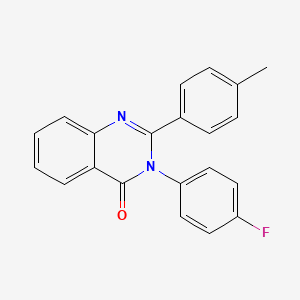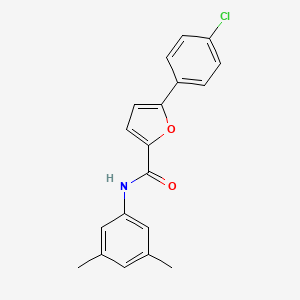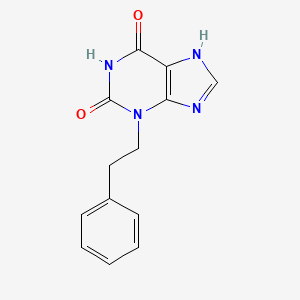
2-(1-pyrrolidinylthio)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-pyrrolidinylthio)-1H-benzimidazole, commonly known as PBIT, is a chemical compound with potential applications in the field of medicinal chemistry. PBIT is a benzimidazole derivative that is structurally similar to other benzimidazole derivatives, such as albendazole and mebendazole. PBIT has been studied for its potential use as an antitumor agent, as well as for its ability to inhibit certain enzymes involved in cancer and other diseases.
作用机制
The mechanism of action of PBIT is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer and other diseases. PBIT has been shown to inhibit topoisomerase II, an enzyme that is involved in DNA replication and repair. PBIT has also been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
PBIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that PBIT can induce apoptosis, or programmed cell death, in cancer cells. PBIT has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using PBIT in lab experiments is its potential as an antitumor agent. PBIT has been shown to have potent antitumor activity in vitro, which makes it a promising candidate for further study. However, one limitation of using PBIT in lab experiments is its potential toxicity. PBIT has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical applications.
未来方向
There are several future directions for research on PBIT. One direction is to further explore its potential as an antitumor agent. This could involve in vivo studies to determine its efficacy and toxicity in animal models, as well as further studies on its mechanism of action. Another direction is to explore its potential use in other diseases, such as infectious diseases or metabolic disorders. Finally, research could focus on developing new derivatives of PBIT with improved efficacy and reduced toxicity.
合成方法
PBIT can be synthesized using a method that involves the reaction of 2-mercaptobenzimidazole with pyrrolidine in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product can be purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
PBIT has been studied extensively for its potential use as an antitumor agent. In vitro studies have shown that PBIT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. PBIT has also been shown to inhibit certain enzymes involved in cancer and other diseases, such as topoisomerase II and carbonic anhydrase IX.
属性
IUPAC Name |
2-pyrrolidin-1-ylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-6-10-9(5-1)12-11(13-10)15-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYEMXVWUHUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)

![4-[(2-bromophenoxy)methyl]-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5736223.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)



![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)

